methyl 2-[5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl 2-[5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate is an organic compound with a complex structure that includes a pyrazole ring, a hydroxy group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate typically involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then esterified with methanol in the presence of a catalyst to yield the final product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 2-[5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-[5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with biological macromolecules, influencing their function. The pyrazole ring can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methylacetophenone: Similar in structure but lacks the pyrazole ring.
2-Hydroxy-2-methylpropiophenone: Contains a hydroxy and methyl group but differs in the overall structure.
Uniqueness
Methyl 2-[5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
methyl 2-[2-(2-methylphenyl)-3-oxo-1H-pyrazol-5-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-5-3-4-6-11(9)15-12(16)7-10(14-15)8-13(17)18-2/h3-7,14H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMYBVGRIHFAGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(N2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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